4-[2-(Phenylmethoxycarbonylamino)phenyl]butanoic acid
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Overview
Description
4-[2-(Phenylmethoxycarbonylamino)phenyl]butanoic acid is an organic compound with the molecular formula C18H19NO4 It is known for its complex structure, which includes a phenylmethoxycarbonylamino group attached to a phenyl ring, further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Phenylmethoxycarbonylamino)phenyl]butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of an amino group with a phenylmethoxycarbonyl (Cbz) group, followed by a series of coupling reactions to introduce the phenyl and butanoic acid moieties. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Phenylmethoxycarbonylamino)phenyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the phenylmethoxycarbonyl moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-[2-(Phenylmethoxycarbonylamino)phenyl]butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(Phenylmethoxycarbonylamino)phenyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can act as a protecting group, allowing the compound to interact selectively with certain biological molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutanoic acid: Lacks the phenylmethoxycarbonylamino group, resulting in different chemical properties and applications.
2-Phenylbutanoic acid: Has a different substitution pattern on the butanoic acid chain, leading to variations in reactivity and biological activity.
Phenylacetic acid: A simpler structure with only a phenyl group attached to the acetic acid moiety.
Uniqueness
4-[2-(Phenylmethoxycarbonylamino)phenyl]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylmethoxycarbonylamino group allows for selective interactions with biological targets, making it valuable in various research applications.
Properties
IUPAC Name |
4-[2-(phenylmethoxycarbonylamino)phenyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-17(21)12-6-10-15-9-4-5-11-16(15)19-18(22)23-13-14-7-2-1-3-8-14/h1-5,7-9,11H,6,10,12-13H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFYOTFJANPMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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